Barium trifluoroacetate

Description

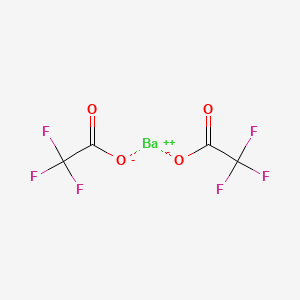

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4BaF6O4 |

|---|---|

Molecular Weight |

363.36 g/mol |

IUPAC Name |

barium(2+);2,2,2-trifluoroacetate |

InChI |

InChI=1S/2C2HF3O2.Ba/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |

InChI Key |

BQJILRFOGPBJQJ-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ba+2] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for Barium Trifluoroacetate Complexes

Direct Synthesis Approaches

Direct synthesis methods typically involve the reaction of a highly reactive barium source with trifluoroacetic acid. These routes are often preferred when the formation of anhydrous barium trifluoroacetate (B77799) is critical.

A clean and efficient route to anhydrous barium trifluoroacetate involves the direct reaction of barium hydride (BaH₂) with trifluoroacetic acid (CF₃COOH). researchgate.net This method is advantageous as the by-product is hydrogen gas, which is easily removed from the reaction system, driving the reaction to completion and simplifying purification.

The choice of solvent is crucial for controlling the reaction rate and ensuring the homogeneity of the reaction mixture. Tetrahydrofuran (B95107) (THF) is a commonly used solvent for this synthesis. researchgate.net THF is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including the reactants, and can coordinate with the barium ion, which helps to solubilize intermediates and facilitate the reaction. xjychemical.comsigmaaldrich.com

The reaction is typically carried out under controlled temperature conditions. For instance, reactions can be initiated at low temperatures, such as -40 °C, to moderate the exothermic nature of the acid-base reaction and ensure a controlled evolution of hydrogen gas. researchgate.net The use of an inert atmosphere is also standard practice to prevent any side reactions with atmospheric components.

Precise stoichiometric control is essential for the complete conversion of the starting materials and the purity of the final product. The reaction requires a 1:2 molar ratio of barium hydride to trifluoroacetic acid. researchgate.net This ensures that all the barium hydride is consumed, preventing contamination of the product with unreacted starting material.

A significant advantage of this synthetic route is the direct formation of an anhydrous product. researchgate.net Barium hydride reacts with the acid to produce the salt and hydrogen gas, with no water generated as a byproduct. This makes it a preferred method for applications where the presence of water could interfere with subsequent reactions or the final material's properties. researchgate.net

Table 1: Summary of Direct Synthesis Parameters for this compound This table is interactive. Click on headers to sort.

| Parameter | Details | Source |

|---|---|---|

| Barium Source | Barium Hydride (BaH₂) | researchgate.net |

| Acid | Trifluoroacetic Acid (CF₃COOH) | researchgate.net |

| Solvent | Tetrahydrofuran (THF) | researchgate.net |

| Stoichiometry | 1:2 (BaH₂ : CF₃COOH) | researchgate.net |

| Key Condition | Provides a clean route to the anhydrous product | researchgate.net |

| Byproduct | Hydrogen Gas (H₂) | researchgate.net |

A more traditional and widely used method for synthesizing this compound involves the reaction of barium carbonate (BaCO₃) or barium oxide (BaO) with trifluoroacetic acid. This acid-base neutralization reaction is straightforward and effective for producing the salt.

The reaction of barium carbonate with trifluoroacetic acid is a common laboratory preparation method. researchgate.netacs.org Barium carbonate is dissolved in trifluoroacetic acid, leading to the formation of this compound, water, and carbon dioxide gas. researchgate.net

The reaction proceeds as follows: BaCO₃(s) + 2CF₃COOH(aq) → Ba(O₂CCF₃)₂(aq) + H₂O(l) + CO₂(g)

Similarly, barium oxide can be used, reacting with the acid in a neutralization reaction to yield the salt and water: BaO(s) + 2CF₃COOH(aq) → Ba(O₂CCF₃)₂(aq) + H₂O(l)

This method is analogous to the synthesis of other alkaline earth metal carboxylates, where the corresponding carbonate is neutralized with the appropriate acid. researchgate.net

To maximize the yield and ensure high purity, several reaction parameters can be optimized.

Acid Concentration: Using a slight excess of trifluoroacetic acid can ensure that all the barium carbonate or oxide reacts completely. reddit.com

Reaction Monitoring: The reaction's progress, particularly with barium carbonate, can be monitored by observing the cessation of carbon dioxide gas evolution. researchgate.net

Product Isolation: After the reaction is complete, the solvent (water) and any excess trifluoroacetic acid are typically removed under reduced pressure or by using a vacuum oven. researchgate.netreddit.com This step is crucial for isolating the solid product.

Purification: The resulting solid can be further purified by recrystallization from a suitable solvent to remove any soluble impurities. Drying the final product thoroughly, for instance in a vacuum oven, is essential to remove residual water and obtain a product of high purity. reddit.com The thermal decomposition of the trifluoroacetate precursor to form barium fluoride (B91410) typically occurs at temperatures between 280 and 360 °C. researchgate.net

Table 2: Research Findings on this compound Synthesis This table is interactive. Click on headers to sort.

| Synthetic Route | Reactants | Key Findings | Characterization Data | Source |

|---|---|---|---|---|

| Direct Synthesis | BaH₂, CF₃COOH, THF | A clean route to anhydrous products with a 1:2 stoichiometric ratio. | ¹H NMR ([D₆]methanol): 3.66 (s, coordinated 12-crown-4); ¹³C NMR ([D₆]methanol): 67.49 (s, CH₂O), 118.2 (q, -CF₃, J=294 Hz), 163.3 (q, C(O), J=31.7 Hz) | researchgate.net |

| Carbonate-Based | BaCO₃, CF₃COOH | Barium carbonate is dissolved in trifluoroacetic acid; the solvent is removed under reduced pressure after gas evolution ceases. | Thermal decomposition to BaF₂ occurs from 280-360 °C. | researchgate.net |

Carbonate/Oxide-Based Preparations

Synthesis of this compound Adducts with Polydentate Ligands

The primary synthetic route to this compound adducts with polydentate ligands involves the reaction of a barium source, such as Barium Hydride (BaH₂), with trifluoroacetic acid (CF₃COOH) in the presence of the desired polydentate ligand. csic.esacs.orgmdpi.com A typical procedure is conducted in a solvent like tetrahydrofuran (THF) at reduced temperatures (e.g., -40 °C) using a 1:2:1 stoichiometric ratio of BaH₂ to CF₃COOH to ligand. csic.esacs.org This method has been successfully employed to generate a range of mononuclear and dinuclear complexes. csic.es

Crown Ether Adducts (e.g., 12-crown-4 (B1663920), 18-crown-6 (B118740), Cryptand(222))

The interaction of this compound with crown ethers and cryptands leads to the formation of structurally diverse complexes. The size of the macrocyclic cavity and the flexibility of the ring are determining factors in the final structure. researchgate.netpsu.edu

The stoichiometry and structure of the resulting complexes are directly influenced by the specific crown ether used.

12-Crown-4: The reaction with 12-crown-4 yields a dinuclear complex with the formula Ba₂(O₂CCF₃)₄(12-crown-4)₂. csic.esacs.org In this structure, the 12-crown-4 ligand is too small to fully encapsulate the barium ion. Instead, it coordinates to one side of the metal center, leaving the other side accessible for bridging by four trifluoroacetate ligands, resulting in a dimeric structure. csic.es

18-Crown-6: The larger 18-crown-6 ether can also form complexes with this compound. In one example, crystallization from pyridine (B92270) results in a mononuclear species, Ba(O₂CCF₃)₂(18-crown-6)(py). csic.esacs.orgmdpi.com Here, the barium atom sits (B43327) slightly out of the plane of the six oxygen atoms of the crown ether. csic.es The coordination sphere is completed by a chelating trifluoroacetate, a monodentate ("dangling") trifluoroacetate, and a pyridine molecule. csic.es This demonstrates how the reaction environment and the presence of other potential ligands (like pyridine) can influence the final structure.

Cryptand(222): The three-dimensional macrobicyclic ligand, cryptand(222), fully encapsulates the barium ion to form a mononuclear complex, Ba(O₂CCF₃)₂(cryptand(222)). csic.esacs.orgmdpi.com The barium atom is centered within the cryptand cavity, and the steric bulk of the ligand forces the trifluoroacetate anions to act as counter-ions rather than directly coordinating in a chelating manner to the barium center. csic.esnih.gov

The following table summarizes the crystallographic data for these representative crown ether adducts.

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref(s) |

| Ba₂(O₂CCF₃)₄(12-crown-4)₂ | Monoclinic | P2₁/n | 11.014(1) | 12.016(1) | 15.269(1) | 104.47(1) | csic.esacs.org |

| Ba(O₂CCF₃)₂(18-crown-6)(py) | Orthorhombic | Pnma | 27.178(3) | 11.417(1) | 9.133(1) | - | csic.esacs.org |

| Ba(O₂CCF₃)₂(cryptand(222)) | Tetragonal | P4₃2₁2 | 9.263(2) | 9.263(2) | 35.897(7) | - | csic.esacs.org |

The polydentate ligands in these complexes are typically coordinated to the barium atoms through all of their available oxygen or nitrogen donor atoms. csic.es In the case of 12-crown-4 and 18-crown-6, the barium ion is coordinated to all the oxygen atoms of the ether ring. csic.es For the Ba(O₂CCF₃)₂(18-crown-6)(py) complex, the barium resides slightly out of the plane of the ether's oxygen atoms, with the pyridine ligand also directly bonded to the metal center via its nitrogen atom. csic.es In the cryptand(222) adduct, the barium ion is encapsulated, with the ligand's oxygen and nitrogen atoms forming a coordination cage around the metal. csic.esnih.gov

Glyme and Related Ether Adducts (e.g., Triglyme (B29127), Tetraglyme)

Linear polyethers, such as glymes, also form adducts with this compound, exhibiting structural similarities to the smaller crown ether complexes.

Triglyme: The reaction with triglyme (triethylene glycol dimethyl ether) produces a dinuclear complex, Ba₂(O₂CCF₃)₄(triglyme)₂, which is structurally analogous to the 12-crown-4 adduct. csic.esacs.org The triglyme ligand coordinates to the side of the barium atom, and four trifluoroacetate ligands bridge the two metal centers. csic.es

Tetraglyme (B29129): With tetraglyme (tetraethylene glycol dimethyl ether), a polymeric species, [Ba₂(O₂CCF₃)₄(tetraglyme)]∞, is formed. csic.esrsc.orgresearchgate.net This indicates that the longer, more flexible glyme ligand can bridge between dimeric this compound units, leading to a one-dimensional coordination polymer. csic.es

Below is a table of crystallographic data for these glyme adducts.

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref(s) |

| Ba₂(O₂CCF₃)₄(triglyme)₂ | Monoclinic | P2₁/n | 11.203(1) | 12.220(1) | 15.451(1) | 107.61(1) | csic.esacs.org |

| [Ba₂(O₂CCF₃)₄(tetraglyme)]∞ | Monoclinic | C2/c | 12.8673(12) | 16.6981(13) | 15.1191(12) | 99.049(8) | rsc.orgresearchgate.net |

Synthesis of Mixed-Ligand this compound Species

The formation of discrete, isolated mixed-ligand complexes containing this compound and another carboxylate is not extensively documented in dedicated synthetic reports. However, evidence for their formation exists, particularly in the context of precursor solutions for materials science applications.

While a specific synthetic procedure for an isolated this compound/Propionate (B1217596) complex is not detailed in the surveyed literature, studies on precursor solutions for YBa₂Cu₃O₇-x superconductors provide strong evidence for the formation of mixed-ligand species in solution. When barium acetate (B1210297) is dissolved in propionic acid in the presence of yttrium trifluoroacetate, it is noted that acetate ligands can be replaced by propionate ligands. Due to the high electropositivity of the barium cation, trifluoroacetate (TFA) ligands show a higher tendency to remain bonded to barium compared to propionate ligands. This suggests that in a solution containing both ligand types, a dried film would contain a network of mixed cations and anions, including Ba(TFA)₂ and a mixed Ba-propionate-acetate complex. acs.org

The existence of a stable, isolable mixed-carboxylate complex of barium has been confirmed through the synthesis and single-crystal X-ray diffraction of a barium acetato-propionate, [Ba₇(CH₃CH₂COO)₁₀(CH₃COO)₄·5H₂O]. This compound was obtained from the reaction of barium acetate with propionic acid. The structural characterization of this complex lends credence to the concept that barium can readily accommodate different carboxylate ligands within its coordination sphere simultaneously, supporting the likely formation of mixed trifluoroacetate/propionate species under appropriate conditions, even if they have not been isolated as single crystals from simple reaction mixtures.

Crystallization Techniques for Single Crystal Growth

The successful synthesis of high-quality single crystals is paramount for definitive structural elucidation via X-ray diffraction and for the investigation of intrinsic physical properties. For this compound, the growth of single crystals can be achieved through various methodologies, primarily focusing on controlling the supersaturation of a solution to promote slow and ordered crystal formation. The choice of method can significantly influence the hydration state and crystalline quality of the final product.

Solvent evaporation is a widely employed technique for growing single crystals, relying on the gradual increase in solute concentration to the point of supersaturation and subsequent crystallization. A critical aspect of this method for this compound is the control of the atmosphere during evaporation, which determines whether an anhydrous or hydrated salt is formed.

A notable method for producing anhydrous single crystals of this compound involves crystallization from a specific solvent mixture under an inert atmosphere. rsc.orgscholarsresearchlibrary.com Anhydrous open-framework structures of this compound have been successfully crystallized from a solution containing both water and trifluoroacetic acid. rsc.orgscholarsresearchlibrary.com The crystallization is induced by the slow evaporation of this solvent mixture under a stream of dry nitrogen gas. rsc.orgscholarsresearchlibrary.com This anhydrous approach is distinct from more common crystallization techniques that involve heating in ambient air, which typically result in the formation of hydrated trifluoroacetate salts. rsc.orgscholarsresearchlibrary.com The use of a dry nitrogen flow is crucial as it prevents the incorporation of water molecules into the crystal lattice, yielding high-quality anhydrous crystals suitable for single-crystal X-ray diffraction studies. rsc.orgscholarsresearchlibrary.com These studies have revealed that anhydrous this compound is isostructural with its strontium counterpart, crystallizing in the rhombohedral R3̅ space group and featuring a three-dimensional open-framework structure. rsc.orgscholarsresearchlibrary.com

| Parameter | Condition | Source |

| Solvent System | Mixture of Water (H₂O) and Trifluoroacetic Acid (CF₃COOH) | rsc.orgscholarsresearchlibrary.com |

| Evaporation Control | Slow evaporation induced by a dry nitrogen flow | rsc.orgscholarsresearchlibrary.com |

| Atmosphere | Inert (Dry Nitrogen) | rsc.orgscholarsresearchlibrary.com |

| Product Form | Anhydrous single crystals | rsc.orgscholarsresearchlibrary.com |

| Distinction | Avoids formation of hydrated salts common with evaporation in air | rsc.orgscholarsresearchlibrary.com |

Controlled precipitation is another fundamental technique for crystal growth, where supersaturation is achieved by altering the chemical equilibrium of the solution, often through the reaction of two or more soluble precursors to form a less soluble product. While detailed protocols specifically for the single-crystal growth of this compound via controlled precipitation are not extensively documented in the reviewed literature, the general principles of this method are widely applied to other barium salts and can be adapted.

The core of controlled precipitation lies in the slow generation of the desired compound in a solution, allowing for the formation of a limited number of nuclei that can then grow into larger, well-defined single crystals. This is typically achieved by the slow mixing of reactant solutions, often through methods like diffusion in a gel matrix or the use of a membrane reactor.

For instance, single crystals of other barium salts, such as barium oxalate (B1200264) monohydrate, have been successfully grown using the gel diffusion method. cecri.res.in In this technique, solutions of the reactants (e.g., barium chloride and an oxalate source) are allowed to slowly diffuse towards each other through a silica (B1680970) gel. cecri.res.in The gel medium suppresses rapid mixing and convection, providing a stable environment for slow, controlled precipitation and the growth of high-quality single crystals. cecri.res.in Key parameters that can be manipulated to control the nucleation and growth rate include the pH of the gel, gel aging, and the ambient temperature. cecri.res.in

Similarly, studies on the precipitation of barium sulfate (B86663) have shown that controlling the supersaturation ratio is critical to influencing crystal morphology, with lower supersaturation levels favoring the formation of well-defined single crystals. rsc.org Techniques that allow for the precise control of reactant mixing, such as membrane dispersion reactors, can be used to maintain a uniform and stable supersaturation environment, which is conducive to controlled crystal growth. engineering.org.cn

While a direct application to this compound single crystal growth by precipitation requires further research, these analogous systems demonstrate that by carefully controlling parameters such as reactant concentration, rate of mixing, temperature, and the use of a growth medium like a gel, it is feasible to adapt precipitation methods for the synthesis of high-quality single crystals.

| Technique Principle | Key Controllable Parameters | Analogous Barium Salt Examples | Source |

| Slow generation of a supersaturated solution via chemical reaction. | Reactant Concentration, Mixing Rate, Temperature, pH, Additives, Growth Medium. | Barium Oxalate, Barium Sulfate, Barium Nitrate. | rsc.orgcecri.res.inmrs-k.or.kr |

| Gel Diffusion: Slow diffusion of reactants through a gel matrix. | Gel Density, Gel pH, Gel Aging, Temperature. | Barium Oxalate Monohydrate. | cecri.res.in |

| Control of Supersaturation: Maintaining low supersaturation to favor growth over nucleation. | Supersaturation Ratio, Mixing Ratio. | Barium Sulfate. | rsc.org |

Advanced Structural Elucidation and Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a premier analytical technique for the unambiguous determination of the atomic arrangement within a crystalline solid. unigoa.ac.in This method has been instrumental in elucidating the intricate structures of various barium trifluoroacetate (B77799) compounds, providing precise data on crystal systems, space groups, and the coordination environment of the barium ion. acs.orgrsc.orgscirp.org

The crystal structure of barium trifluoroacetate is not singular; rather, it adopts various crystal systems and space groups, largely dictated by the co-crystallized ligands. These adducts range from simple hydrated forms to complex structures incorporating polydentate ligands. acs.orgresearchgate.net

Studies on this compound complexed with polydentate ligands have revealed monoclinic, orthorhombic, and tetragonal crystal structures. acs.orgresearchgate.net The reaction of barium sources with trifluoroacetic acid in the presence of ligands like crown ethers or glymes leads to the formation of crystalline adducts where the ligand is coordinated to the barium ion. acs.orgresearchgate.net

For instance, several dinuclear and mononuclear adducts of this compound have been characterized, showcasing this structural variability. acs.orgresearchgate.net

Monoclinic Structures :

Ba2(O2CCF3)4(12-crown-4)2 crystallizes in the monoclinic space group P2₁/n. acs.orgresearchgate.net

Ba2(O2CCF3)4(triglyme)2 also adopts the monoclinic P2₁/n space group. acs.orgresearchgate.net

The complex Ba2(O2CCF3)4(15-crown-5CH2OH)2 is found in the monoclinic space group P2₁/c. acs.orgresearchgate.net

Orthorhombic Structure :

When crystallized from pyridine (B92270) with 18-crown-6 (B118740), the compound Ba(O2CCF3)2(18-crown-6)(py) forms in the orthorhombic space group Pnma. acs.orgresearchgate.net

Tetragonal Structure :

The adduct with cryptand(222), Ba(O2CCF3)2(cryptand(222)), crystallizes in the tetragonal space group P4₃2₁2. acs.orgresearchgate.net

| Compound | Crystal System | Space Group | Cell Parameters (Å, °) |

|---|---|---|---|

| Ba₂(O₂CCF₃)₄(12-crown-4)₂ | Monoclinic | P2₁/n | a = 11.014, b = 12.016, c = 15.269, β = 104.47 |

| Ba₂(O₂CCF₃)₄(triglyme)₂ | Monoclinic | P2₁/n | a = 11.203, b = 12.220, c = 15.451, β = 107.61 |

| Ba₂(O₂CCF₃)₄(15-crown-5CH₂OH)₂ | Monoclinic | P2₁/c | a = 12.445, b = 12.499, c = 15.615, β = 111.11 |

| Ba(O₂CCF₃)₂(18-crown-6)(py) | Orthorhombic | Pnma | a = 27.178, b = 11.417, c = 9.133 |

| Ba(O₂CCF₃)₂(cryptand(222)) | Tetragonal | P4₃2₁2 | a = 9.263, b = 9.263, c = 35.897 |

In its anhydrous form, this compound (Ba(CF3COO)2) exhibits a distinct crystal structure. Single-crystal X-ray diffraction studies have demonstrated that anhydrous Ba(CF3COO)2 crystallizes in the rhombohedral R3̅ space group. nih.govacs.orgresearcher.life This structure is isostructural with anhydrous strontium trifluoroacetate. nih.gov The compound is classified as an organic-inorganic extended hybrid and features an open-framework motif with one-dimensional channels running along the c-axis. nih.govacs.orgresearcher.life These channels are notably decorated with the trifluoromethyl groups of the trifluoroacetate ligands. nih.govresearcher.life

The large ionic radius of the Ba²⁺ ion allows for high and variable coordination numbers, leading to diverse coordination polyhedra. The specific geometry is sensitive to the nature and steric demands of the ligands present in the coordination sphere.

The coordination number for barium in its trifluoroacetate compounds typically ranges from 8 to 10. msu.rud-nb.inforesearchgate.net

Coordination Number 8 : In the anhydrous Ba(CF3COO)2 structure, the barium ion is eight-coordinate. d-nb.info The metal ions are linked exclusively by the oxygen atoms of the carboxylate groups, forming a three-dimensional network. nih.govd-nb.info

Coordination Number 9 : In the mixed-ligand complex [Ba(CF3COO)2(MEA)(H2O)] (where MEA is monoethanolamine), the barium ion has a coordination number of 9. msu.ru Its coordination polyhedron is composed of six oxygen atoms from five bridging trifluoroacetate groups, one oxygen atom from a water molecule, and the oxygen and nitrogen atoms of the monoethanolamine ligand. msu.ru

Coordination Number 10 : A coordination number of 10 is observed in complexes with large polydentate ligands like crown ethers. For example, in Ba(O2CCF3)2(18-crown-6CH2OH), the barium center is ten-coordinate. researchgate.net The coordination sphere is occupied by the six ether oxygen atoms of the crown ether, oxygen atoms from both chelating and non-chelating trifluoroacetate groups, and a hydroxyl group from the ligand's sidearm. researchgate.netresearchgate.net

| Compound | Coordination Number | Coordinating Groups |

|---|---|---|

| Ba(CF₃COO)₂ (anhydrous) | 8 | Oxygen atoms from trifluoroacetate ligands. d-nb.info |

| [Ba(CF₃COO)₂(MEA)(H₂O)] | 9 | Trifluoroacetate (5), Water (1), Monoethanolamine (O and N atoms). msu.ru |

| Ba(O₂CCF₃)₂(18-crown-6CH₂OH) | 10 | 18-crown-6CH₂OH (6 ether O, 1 hydroxyl O), Trifluoroacetate ligands. researchgate.net |

The ligands play a crucial role in defining the final structure and coordination environment of the barium ion. acs.orgresearchgate.netlibretexts.org The flexibility of the barium coordination sphere allows it to accommodate a wide variety of ligands, from simple water molecules to complex macrocycles. msu.ruresearchgate.net

The trifluoroacetate (TFA) ligand itself is a versatile connector, capable of adopting several distinct bonding modes, including monodentate, bidentate, and various bridging fashions (bidentate, tridentate, and tetradentate). acs.orgresearchgate.netmsu.ru The specific mode is influenced by the steric and electronic properties of the other co-ligands. researchgate.net

In adducts with polydentate ligands like crown ethers, the macrocycle typically wraps around the barium ion, with all of its donor atoms participating in coordination. acs.orgresearchgate.net The remaining coordination sites are then filled by the trifluoroacetate anions and, in some cases, solvent molecules like pyridine. acs.orgresearchgate.net The size and flexibility of the polydentate ligand directly impact the resulting coordination number and geometry. For instance, the stability of heteroleptic alkaline earth metal derivatives is governed by a sensitive balance between steric effects, metal ion size, and ligand basicity. researchgate.net The introduction of bulky or rigid ligands can be used to control the coordination number and enforce a specific geometry on the metal center. libretexts.org

Investigation of Trifluoroacetate Ligand Bonding Modes

The trifluoroacetate anion (CF₃COO⁻) demonstrates remarkable versatility in its coordination to metal centers, a characteristic that is well-exemplified in structures containing this compound. acs.orgnih.gov In various mixed ligand complexes of this compound, the anion has been observed to adopt several distinct bonding modes. acs.orgmsu.ru

The trifluoroacetate ligand's ability to act as a bridge between metal centers is a key feature of the extended structures it forms. In coordination polymers involving this compound and other neutral organic ligands, the trifluoroacetate groups have been found to coordinate in bidentate, tridentate, and even tetradentate fashions. msu.ru This bridging capability allows for the construction of robust, multidimensional networks. For instance, in certain adducts, four distinct types of bonding modes for the trifluoroacetate ligands have been identified. acs.org In the anhydrous form of this compound, two of the six ligands coordinating to the barium center are bidentate. mit.edu The coordination requirements of the barium atom are satisfied through these varied interactions, which involve Ba-O bond lengths ranging from approximately 2.64 to 3.08 Å. msu.ru

| Coordination Mode | Description |

| Bidentate | The carboxylate group of the ligand binds to a single metal center through both oxygen atoms. |

| Tridentate | The ligand coordinates to multiple metal centers using its oxygen atoms. |

| Tetradentate | The ligand bridges four separate metal ions, contributing significantly to the formation of a 3D network. msu.ru |

Analysis of Extended Structures and Frameworks

Single-crystal X-ray diffraction studies have revealed that anhydrous this compound is not a simple salt but rather an organic-inorganic hybrid material with an extended structure. researchgate.netacs.orgnih.gov This framework is built upon the specific bonding interactions between the barium cations and the trifluoroacetate anions.

The structure of anhydrous this compound is characterized by a three-dimensional connectivity of metal-oxygen polyhedra. researchgate.netacs.orgnih.gov The barium atom is eight-coordinate, resulting in a pseudo-octahedral environment. mit.edu This network is constructed from octomeric metal oxide channels that are edge-sharing, creating a robust and continuous framework throughout the crystal. mit.edu This intricate arrangement distinguishes it from simple ionic compounds and places it within the class of extended inorganic hybrids. acs.org

A defining feature of the this compound structure is its open-framework motif. researchgate.netacs.orgnih.gov This architecture gives rise to one-dimensional channels that run parallel to the c-axis of the crystal. acs.orgnih.gov These channels are not empty voids; instead, their inner surfaces are decorated with the trifluoromethyl (-CF₃) groups of the trifluoroacetate ligands. acs.orgnih.gov For this compound, these channels have an average diameter of 3.45 Å and a minimum diameter of 2.25 Å. acs.orgresearchgate.net The presence of such micropores is a recognized feature in some metal haloacetate structures. rsc.org

Isostructural Relationships with Other Alkaline-Earth Trifluoroacetates

Crystallographic analysis has shown a clear structural relationship between this compound and other alkaline-earth metal trifluoroacetates. Specifically, anhydrous this compound, Ba(CF₃COO)₂, is isostructural with anhydrous strontium trifluoroacetate, Sr(CF₃COO)₂. researchgate.netacs.orgnih.govresearchgate.net Both compounds crystallize in the rhombohedral R3̅ space group. mit.eduresearchgate.netacs.org This structural similarity indicates that the substitution of strontium for the larger barium cation can be accommodated within the same framework, although it does affect channel dimensions and the precise coordination environment. acs.orgnih.gov

| Compound | Crystal System | Space Group | Reference |

| This compound | Rhombohedral | R3̅ | researchgate.netacs.org |

| Strontium trifluoroacetate | Rhombohedral | R3̅ | researchgate.netacs.org |

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a crucial analytical technique used to characterize the polycrystalline form of this compound. researchgate.net It is often employed alongside single-crystal X-ray diffraction and thermal analysis methods to confirm the chemical purity and phase of synthesized materials. acs.orgnih.govacs.org For instance, PXRD has been used to verify that anhydrous alkaline-earth trifluoroacetates, including the barium compound, can be successfully prepared without incorporated water molecules. researchgate.netacs.org While single-crystal XRD provides the most detailed structural solution, PXRD is indispensable for analyzing bulk powder samples, which is often the form in which the material is prepared or used. acs.org In the broader field of metal trifluoroacetates, Rietveld analysis of PXRD data is a standard method for refining crystal structures from powder patterns, even for complex intermediates formed during thermal decomposition. researchgate.netacs.org

Phase Identification and Purity Assessment

The definitive identification of this compound phases and the evaluation of their purity are predominantly accomplished through a combination of X-ray diffraction (XRD) and thermal analysis techniques. XRD is a fundamental tool for identifying the specific crystalline form of the compound, distinguishing between its anhydrous and hydrated states, as well as identifying any crystalline impurities. researchgate.netwayne.edu For instance, powder X-ray diffraction patterns clearly differentiate between the hydrated precursor, this compound trihydrate (Ba(CF3COO)2·3H2O), and its thermal decomposition product, Barium Fluoride (B91410) (BaF2). researchgate.net

Single-crystal X-ray diffraction studies have successfully determined the structure of anhydrous this compound, revealing that it is isostructural with Strontium trifluoroacetate. researchgate.net It crystallizes in the rhombohedral R-3 space group. researchgate.net The analysis of adducts, such as those involving crown ethers, also relies heavily on single-crystal XRD for structural elucidation, providing detailed information on bonding modes and coordination environments. acs.org

Thermal analysis methods, including Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC), are crucial for assessing purity. researchgate.net TG analysis can identify and quantify volatile components, such as residual solvents or water of crystallization, by monitoring mass loss as a function of temperature. researchgate.netiaea.org A TG curve showing a weight loss step between 120°C and 200°C is indicative of the removal of such volatile components. researchgate.net The subsequent decomposition of the compound at higher temperatures (typically 280-360°C) is also characterized by a distinct weight loss, which can be used to confirm the compound's identity and purity by comparing the observed weight loss to the theoretical value for the formation of BaF2. researchgate.netresearchgate.net

| Technique | Purpose | Key Findings for this compound | References |

| Powder X-Ray Diffraction (PXRD) | Phase identification of polycrystalline samples; Detection of crystalline impurities. | Used to distinguish between Ba(CF3COO)2·3H2O and its decomposition product, BaF2. researchgate.net | researchgate.netwayne.edu |

| Single-Crystal X-Ray Diffraction | Precise determination of crystal structure, space group, and unit cell dimensions. | Anhydrous Ba(CF3COO)2 is isostructural with Sr(CF3COO)2, crystallizing in the rhombohedral R-3 space group. researchgate.net | researchgate.netacs.orgresearchgate.net |

| Thermogravimetry (TG) | Purity assessment; Quantification of volatile components (e.g., water); Analysis of thermal stability and decomposition pathway. | A two-step decomposition process is often observed: removal of volatiles (120-200°C) followed by decomposition to BaF2 (280-360°C). researchgate.netiaea.org | researchgate.netiaea.orgresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Determination of thermal transitions (e.g., decomposition temperature); Assessment of reaction energetics (exothermic/endothermic). | Decomposition is an exothermic process, with a strong DSC peak observed at approximately 307°C. researchgate.net | researchgate.netsemanticscholar.org |

Analysis of Crystallinity and Nanocrystalline Phases

The crystallinity of this compound is extensively analyzed using diffraction methods. Single-crystal X-ray diffraction provides the most definitive data, yielding precise atomic coordinates, bond lengths, and angles, which define the long-range order of the crystalline lattice. acs.orgresearchgate.net Studies on adducts of this compound with polydentate ligands have demonstrated the power of this technique in resolving complex mononuclear or dinuclear structures in the solid state. acs.orgresearchgate.net For materials where large single crystals are not available, powder X-ray diffraction is employed to confirm crystallinity, determine lattice parameters, and identify the phase. acs.orglib4ri.ch

The thermal decomposition of this compound is a key process that leads to the formation of nanocrystalline phases. researchgate.net Detailed analysis of this process shows that heating this compound between 280°C and 360°C results in its decomposition and the concurrent formation of tiny Barium Fluoride (BaF2) nanocrystalline seeds, which are only a few nanometers in size. researchgate.netsemanticscholar.org This transformation is a critical step in certain sol-gel and thin-film fabrication routes where this compound is used as a precursor. iaea.orgnih.gov The formation of the BaF2 nanocrystalline phase has been confirmed by techniques including X-ray diffraction (XRD) and transmission electron microscopy (TEM). researchgate.netsemanticscholar.org In sol-gel derived glass-ceramics, these BaF2 nanocrystals, formed from the decomposition of the trifluoroacetate precursor at around 300°C, can act as homogenous nucleation centers for further crystal growth. semanticscholar.org

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| This compound (anhydrous) | Rhombohedral | R-3 | Not specified in search results | researchgate.net |

| Ba2(O2CCF3)4(12-crown-4)2 | Monoclinic | P21/n | a = 11.014(1) Å, b = 12.016(1) Å, c = 15.269(1) Å, β = 104.47(1)° | acs.org |

Detailed Spectroscopic Characterization

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are powerful analytical methods used to identify materials by measuring the absorption of infrared radiation by a sample. rtilab.com The resulting spectrum represents a unique molecular "fingerprint" based on the vibrational and rotational energies of the molecules. rtilab.com For barium trifluoroacetate (B77799), these techniques are particularly useful for analyzing the trifluoroacetate ligand and monitoring structural transformations. researchgate.netresearchgate.net

The FTIR spectrum of barium trifluoroacetate is characterized by strong absorption bands corresponding to the vibrations of the trifluoroacetate (CF₃COO⁻) ligand. The most prominent bands are associated with the carboxylate group (COO⁻) and the trifluoromethyl group (CF₃).

Key vibrational modes observed in the IR spectra of trifluoroacetate compounds include:

Asymmetric and Symmetric COO⁻ Stretching: These are typically the most intense bands in the spectrum and are highly sensitive to the coordination environment of the carboxylate group.

CF₃ Stretching and Bending Modes: The strong electronegativity of the fluorine atoms results in intense absorption bands for CF₃ symmetric and asymmetric stretching, as well as deformation and rocking vibrations.

C-C Stretching: The stretching vibration of the carbon-carbon bond also appears in the spectrum.

In studies of various metal trifluoroacetates, these characteristic vibrations provide clear evidence of the ligand's presence and integrity. For instance, the analysis of trifluoroacetate-protein and peptide complexes using FTIR has demonstrated the utility of these spectral fingerprints. nih.gov The table below summarizes typical vibrational frequencies for trifluoroacetate ligands.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| νₐₛ(COO⁻) | 1650 - 1710 | Asymmetric stretching of the carboxylate group. |

| νₛ(COO⁻) | 1430 - 1470 | Symmetric stretching of the carboxylate group. |

| ν(C-C) | 920 - 960 | Stretching of the carbon-carbon single bond. |

| νₐₛ(CF₃) | 1170 - 1210 | Asymmetric stretching of the trifluoromethyl group. |

| νₛ(CF₃) | 1110 - 1140 | Symmetric stretching of the trifluoromethyl group. |

| δ(CF₃) | ~800 - 850 | Deformation (bending) modes of the trifluoromethyl group. |

| ρ(CF₃) | ~720 | Rocking modes of the trifluoromethyl group. |

This table provides generalized data compiled from spectroscopic principles.

The position and number of the asymmetric carboxylate (νₐₛ(COO⁻)) stretching bands in the IR spectrum are particularly informative about the coordination or bonding mode of the trifluoroacetate ligand to the barium ion. The frequency difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) COO⁻ stretching vibrations can be used to distinguish between ionic, unidentate, bidentate chelating, and bidentate bridging coordination modes.

Research on polydentate ligand adducts of this compound has shown that the trifluoroacetate ligands can adopt various distinct bonding modes. researchgate.net The number and positions of the νₐₛ(COO⁻) peaks in the IR spectra of these compounds show a strong correlation with their solid-state structures determined by single-crystal X-ray diffraction. researchgate.net For example, in compounds where multiple coordination environments exist, the IR spectrum may exhibit multiple νₐₛ(COO⁻) bands, such as those observed at 1700 cm⁻¹ and 1678 cm⁻¹. researchgate.net

Ionic Bonding: Δν is typically smaller than for covalent structures.

Unidentate Coordination: Δν is significantly larger than in the free ion.

Bidentate Chelating: Δν is significantly smaller than in the unidentate mode.

Bidentate Bridging: Δν is generally comparable to or slightly larger than the ionic value.

The analysis of these stretching frequencies provides crucial insights into the molecular structure without necessarily requiring single-crystal X-ray diffraction.

FTIR spectroscopy is an essential tool for in-situ monitoring of the thermal decomposition of this compound. researchgate.netacs.org As the compound is heated, changes in the IR spectrum reveal the breakdown of the trifluoroacetate ligand and the formation of intermediate and final products.

Studies on the thermal decomposition of this compound show a multi-step process. researchgate.net The initial stages involve the removal of any volatile components, followed by the primary decomposition of the trifluoroacetate salt. researchgate.net This decomposition is often monitored by tracking the disappearance of the characteristic trifluoroacetate vibrational bands (e.g., ν(COO⁻) and ν(CF₃)) and the emergence of new signals. Evolved gas analysis coupled with FTIR can identify gaseous byproducts released during heating. researchgate.net The final decomposition product is typically barium fluoride (B91410) (BaF₂), which is stable at high temperatures. researchgate.net The decomposition of this compound is reported to occur in the temperature range of 280 to 360 °C, leading to the formation of BaF₂ nanocrystals. researchgate.net

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about the vibrational, rotational, and other low-frequency modes in a system. aps.org It is complementary to IR spectroscopy, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. libretexts.org

Raman spectroscopy offers a powerful complementary perspective to IR for analyzing this compound. While IR spectroscopy is based on the change in dipole moment during a vibration, Raman activity depends on a change in the polarizability of the molecule. libretexts.org This fundamental difference in selection rules allows for a more complete vibrational analysis.

For crystalline materials like this compound, Raman spectroscopy is particularly sensitive to the phonon modes of the crystal lattice. Studies on related barium compounds, such as barium fluorohalides (BaFX), have demonstrated how Raman scattering can characterize changes in structure and chemical bonding. spectroscopyonline.comlbt-scientific.com The technique can elucidate details about the crystal symmetry and the coordination environment of the barium ions. spectroscopyonline.comlbt-scientific.com For this compound, which crystallizes in the rhombohedral R3̅ space group, group theory predicts a specific number of Raman-active modes corresponding to its crystal structure. researchgate.net

A key strength of Raman spectroscopy is its ability to effectively identify symmetric vibrational modes. libretexts.org In molecules or crystal structures with a center of inversion, symmetric stretching modes are often Raman-active but IR-inactive.

Mass Spectrometry (MS)

Identification of Volatile Decomposition Products

The thermal decomposition of this compound, particularly its hydrate (B1144303) form (Ba(CF₃COO)₂·nH₂O), has been investigated using techniques such as evolved gas analysis (EGA) coupled with Fourier transform infrared spectroscopy (FTIR) and mass spectrometry (MS). iaea.orgacs.orgresearchgate.net These studies have identified a range of volatile species that are liberated during pyrolysis.

In-depth analysis reveals that the principal volatile products include trifluoroacetic acid (CF₃COOH), hydrogen fluoride (HF), fluoroform (CHF₃), and carbon dioxide (CO₂). iaea.org The presence of water, from the hydrate form, influences the reactions of the gaseous products that are released. iaea.org Further analysis has also detected the presence of other fluorinated and non-fluorinated gaseous by-products, including tetrafluoroethylene (B6358150) (C₂F₄), hexafluoroethane (B1207929) (C₂F₆), carbon monoxide (CO), and silicon tetrafluoride (SiF₄), the latter likely arising from reactions with silica (B1680970) components of the analytical instrumentation. iaea.org

Interestingly, some studies on mixed metal-trifluoroacetate precursors have reported the evolution of trifluoroacetyl fluoride (CF₃COF) and carbonyl fluoride (COF₂) as the primary fluorinated compounds, while explicitly noting the absence of detectable HF in the released gas. acs.org The decomposition process for this compound is complex, occurring in multiple steps, with the removal of volatile components beginning at temperatures around 120-200 °C and the main decomposition of the trifluoroacetate salt occurring between 280 °C and 360 °C. researchgate.net

The composition of the surrounding atmosphere also plays a role. The presence of oxygen can advance the decomposition, primarily through secondary reactions with evolved gases like carbon monoxide. researchgate.netcsic.es

Table 1: Identified Volatile Decomposition Products of this compound

| Product Name | Chemical Formula | Primary/Secondary | Reference |

| Trifluoroacetic acid | CF₃COOH | Principal | iaea.orgacs.orgcsic.es |

| Hydrogen fluoride | HF | Principal | iaea.orgcsic.es |

| Fluoroform | CHF₃ | Principal | iaea.org |

| Carbon dioxide | CO₂ | Principal | iaea.orgcsic.es |

| Carbon monoxide | CO | Secondary | iaea.orgcsic.es |

| Tetrafluoroethylene | C₂F₄ | Secondary | iaea.org |

| Hexafluoroethane | C₂F₆ | Secondary | iaea.org |

| Silicon tetrafluoride | SiF₄ | Secondary (artifact) | iaea.org |

| Trifluoroacetyl fluoride | CF₃CFO | Secondary | acs.orgcsic.es |

| Carbonyl fluoride | COF₂ | Secondary | acs.org |

Mechanistic Insights from Fragmentation Pathways

The identification of various volatile products from the thermal decomposition of this compound provides insight into the underlying reaction mechanisms. The fragmentation process is believed to proceed through several key steps involving highly reactive intermediates. iaea.orgcsic.es The final solid product of the decomposition is barium fluoride (BaF₂). iaea.orgresearchgate.net

A central feature of the proposed mechanism is the initial decarboxylation of the trifluoroacetate anion to release a trifluoromethyl anion (CF₃⁻). acs.org This species can then dissociate to form the highly reactive difluorocarbene (or difluoromethylene) diradical (:CF₂) and a fluoride ion (F⁻). csic.esacs.org The formation of :CF₂ is a critical inferred step that explains the generation of several of the observed volatile products. iaea.orgcsic.es

The decomposition of the anhydrous salt is an exothermic, two-stage process that occurs between approximately 282 °C and 325 °C. iaea.org It is proposed to proceed via an unstable intermediate, trifluoroacetatobarium fluoride (CF₃COOBaF), before forming the final BaF₂ product. iaea.org

Several competing reactions involving the :CF₂ intermediate have been proposed to account for the observed volatile products csic.es:

Reaction of :CF₂ with water (present from the hydrate or atmosphere) can produce hydrogen fluoride and carbon monoxide: :CF₂ + H₂O → 2HF + CO.

The formation of trifluoroacetic acid is suggested to occur via the reaction of :CF₂ with HF and CO₂: :CF₂ + HF + CO₂ → CF₃COOH.

The intermediate CF₃COOBaF can further react with the :CF₂ diradical to produce trifluoroacetyl fluoride and carbon monoxide, alongside the final BaF₂ solid: 2BaF(TFA) + 2:CF₂ → 2CF₃CFO + 2CO + 2BaF₂.

These pathways highlight the complex interplay of intermediates and reaction conditions that dictate the final distribution of volatile decomposition products.

Table 2: Proposed Mechanistic Steps in this compound Decomposition

| Reaction | Description | Reference |

| 2Ba(TFA)₂ → 2:CF₂ + 2CO₂ + 2BaF(TFA) | Initial decomposition to form difluorocarbene and an intermediate. | csic.es |

| :CF₂ + H₂O → 2HF + CO | Reaction of difluorocarbene with water to form HF. | csic.es |

| :CF₂ + HF + CO₂ → CF₃COOH | Formation of trifluoroacetic acid from key intermediates. | csic.es |

| 2BaF(TFA) + 2:CF₂ → 2CF₃CFO + 2CO + 2BaF₂ | Decomposition of the intermediate to final products. | csic.es |

Thermal Decomposition Pathways and Mechanisms of Barium Trifluoroacetate

The thermal decomposition of barium trifluoroacetate (B77799), Ba(CF₃COO)₂, is a critical process, particularly in the context of chemical solution deposition methods for producing functional oxide films. Understanding the pathways and mechanisms of this decomposition is essential for controlling the formation of the desired final products, such as barium fluoride (B91410) (BaF₂). Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), have been instrumental in elucidating the intricate steps involved in this transformation.

Chemical Reactivity and Transformation Studies

Reactivity with Silica-Based Substrates

Barium trifluoroacetate (B77799), as part of the broader class of metal trifluoroacetates, exhibits notable reactivity towards silica-based materials. This reactivity is primarily driven by the thermal decomposition of the trifluoroacetate (tfa = CF3COO⁻) ligand, which can act as a fluorinating agent for silicon dioxide (SiO₂).

The thermal decomposition of metal trifluoroacetates in the presence of amorphous silica (B1680970) (a-SiO₂) or fused quartz leads to the fluorination of the silica substrate. researchgate.netnih.govresearchgate.net This process has been identified as a viable solid-state route to synthesize fluorosilicates, offering an alternative to traditional solution-based methods that often require hazardous reagents like aqueous hydrofluoric acid (HF). nih.gov Studies on various alkali and alkaline-earth trifluoroacetates demonstrate that the trifluoroacetate ligand itself is the key to this strong fluorinating ability. nih.govresearchgate.net The thermal treatment of barium trifluoroacetate results in the formation of barium fluoride (B91410) (BaF₂) as a stable intermediate product. researchgate.net

The precise mechanism for the fluorination of SiO₂ by trifluoroacetate decomposition involves highly reactive intermediate species. Research suggests that byproducts from the thermolysis of the trifluoroacetate ligand react with SiO₂ to produce a volatile silicon-containing species, such as silicon tetrafluoride (SiF₄). nih.govrsc.org

Two primary pathways have been proposed for the generation of this fluorinating agent:

Fluorination by Difluorocarbene (CF₂): One hypothesis involves the fluorination of amorphous SiO₂ by difluorocarbene (CF₂), a species that can be generated during the decomposition of the trifluoroacetate group. nih.govrsc.org

Reaction with Fluoride Ions: Another pathway involves the cleavage of C-F bonds from the trifluoromethyl (-CF₃) groups during thermolysis. nih.gov The resulting fluoride ions can then react with the substrate.

The ability of the trifluoroacetate group to fluorinate silica is clearly demonstrated in studies involving alkali metal trifluoroacetates, which lead to the formation of alkali hexafluorosilicates. nih.govresearchgate.netrsc.org The thermal decomposition of compounds like potassium bishydrogen trifluoroacetate (KH(tfa)₂) and cesium bishydrogen trifluoroacetate (CsH(tfa)₂) in fused quartz tubes or in the presence of a-SiO₂ powder yields products such as potassium hexafluorosilicate (B96646) (K₂SiF₆), cesium hexafluorosilicate (Cs₂SiF₆), and even heptafluorosilicates (e.g., K₃SiF₇). researchgate.netnih.govresearchgate.net

This reactivity, observed between 200 and 400 °C, highlights a general characteristic of the trifluoroacetate ligand that can be exploited for the all-solid-state synthesis of fluorosilicates under air. nih.govresearchgate.netrsc.org The formation of these alkali hexafluorosilicates occurs as byproducts from the thermolysis react with the silica container or added silica powder. nih.govresearchgate.net

| Precursor | Temperature Range (°C) | Observed Products | Reference |

|---|---|---|---|

| KH(tfa)₂ | 200 - 400 | K₂SiF₆, K₃SiF₇ | nih.govresearchgate.net |

| CsH(tfa)₂ | 200 - 400 | Cs₂SiF₆, Cs₃SiF₇ | nih.govresearchgate.net |

Fluorination of Amorphous SiO2 to Form Fluorosilicates

Reactivity with Organic and Inorganic Co-Reactants

This compound's utility extends to reactions with various co-reactants, where it primarily serves as a precursor for fluorine-containing materials.

This compound is an effective fluorine source for creating metal fluorides. Its thermal decomposition yields barium fluoride (BaF₂), a stable inorganic compound. researchgate.netacs.org This transformation is central to its application in materials synthesis.

In Sol-Gel Synthesis: Trifluoroacetic acid (TFA) is used as a fluorination reagent to react with barium acetate (B1210297), forming this compound in situ. nih.gov Subsequent heat treatment at around 300-350 °C causes the decomposition of the trifluoroacetate, leading to the crystallization of BaF₂ nanocrystals within a silicate (B1173343) host matrix. nih.gov

In Superconductor Precursors: In the preparation of YBa₂Cu₃O₇₋δ (YBCO) superconducting thin films, metal trifluoroacetates, including this compound, are used as precursors. researchgate.net The process involves spinning on the trifluoroacetate solution, decomposing it to form metal fluorides (including BaF₂), and then converting the fluorides to oxides by reacting them with water vapor at high temperatures. researchgate.net The presence of some unreacted BaF₂ in the final film has been correlated with desirable properties like strong c-axis orientation. researchgate.net

| Application | Process | Resultant Fluorine Compound | Reference |

|---|---|---|---|

| Nano-Glass-Ceramics | Sol-gel synthesis followed by thermal treatment (~350 °C) | BaF₂ | nih.gov |

| Superconducting Films | Spin-on deposition followed by thermal decomposition | BaF₂ (intermediate) | researchgate.net |

| Perovskite Films | Solid-state thermal decomposition | BaF₂ | acs.org |

Research into the reactivity of this compound has uncovered novel synthetic routes for advanced materials.

Formation of Perovskite Films: Polyether adducts of this compound have been synthesized and characterized. acs.org While these compounds decompose to BaF₂ in the solid state, solutions of these adducts mixed with titanium isopropoxide can be used to create crystalline perovskite phase barium titanate (BaTiO₃) films at temperatures below 600 °C via spin coating. acs.org This represents a valuable pathway for producing complex oxide films.

Bimetallic Fluorotrifluoroacetate Intermediates: In studies involving the thermolysis of bimetallic alkali-manganese trifluoroacetates, novel fluorotrifluoroacetate compounds were discovered as intermediates. nih.govresearchgate.net These intermediates form at relatively low temperatures (e.g., 175 °C) before transforming into ternary fluoroperovskites at higher temperatures (250-600 °C). nih.govresearchgate.net This suggests that similar complex intermediates involving barium could be targeted for the synthesis of new materials.

Limitations in Organic Synthesis: In the context of certain organic reactions, the trifluoroacetate group has shown limitations. For instance, in a Barbier-type propargylation of azo compounds using metallic barium, propargylic trifluoroacetate was found to give unsatisfactory results, failing to yield the desired product. thieme-connect.com This highlights that while it is a potent fluorine source in high-temperature inorganic synthesis, its utility as a leaving group in specific organometallic reactions can be limited. thieme-connect.com

Applications in Advanced Materials Science and Chemical Synthesis

Precursors for Fluoride (B91410) Materials Synthesis

The synthesis of high-purity, crystalline fluoride materials often relies on the careful selection of precursor compounds. Barium trifluoroacetate (B77799) has emerged as a viable option due to its ability to decompose cleanly into barium fluoride at elevated temperatures. The trifluoroacetate ligand provides the fluorine source, which can directly bond with the barium ion upon thermal decomposition, eliminating the need for hazardous fluorinating agents like hydrogen fluoride gas in some processes.

Chemical Vapor Deposition (CVD) of Barium Fluoride (BaF₂) Thin Films

Chemical Vapor Deposition is a versatile technique for producing high-quality thin films. In a typical CVD process, volatile precursor compounds are introduced into a reaction chamber where they decompose on a heated substrate, leading to the formation of a thin film. For the deposition of BaF₂ films, the ideal precursor should exhibit high volatility and thermal stability, allowing for controlled transport to the substrate surface and subsequent decomposition without premature reactions in the gas phase.

While various organometallic compounds have been explored as precursors for the MOCVD of BaF₂, the direct application of barium trifluoroacetate in a conventional CVD process is not extensively documented in scientific literature. The thermal decomposition of this compound to form BaF₂ is a known process researchgate.netresearchgate.netresearchgate.net. A detailed analysis has shown that the decomposition is an exothermic process that yields BaF₂, which is stable up to 1200 °C researchgate.net. The presence of oxygen can significantly advance the decomposition researchgate.net. However, its volatility and the precise control of its transport in the vapor phase for a CVD process present challenges that have led to the exploration of other classes of precursors.

The quality of thin films deposited via CVD is highly dependent on a range of deposition parameters. These include substrate temperature, precursor flow rate, chamber pressure, and the composition of the carrier gas. For BaF₂ thin films, achieving the desired crystalline structure, surface morphology, and optical properties requires careful optimization of these parameters. For instance, the substrate temperature must be high enough to ensure complete decomposition of the precursor and promote crystalline growth, but not so high as to cause unwanted reactions or film damage. While specific optimization data for this compound in a CVD process is scarce, the general principles of BaF₂ film growth by other MOCVD precursors highlight the importance of these parameters in controlling film characteristics such as stoichiometry, grain size, and defect density.

A significant area of research in the CVD of alkaline earth metal fluorides has been the development of precursors with improved volatility and stability. While this compound can serve as a fluorine source, its volatility may not be optimal for a reproducible CVD process. Research has often focused on other classes of compounds, such as β-diketonates, to achieve the desired precursor properties. These compounds can be engineered with bulky organic ligands that encapsulate the barium ion, enhancing their volatility and preventing premature decomposition. The goal is to have a precursor that sublimes cleanly and provides a stable vapor pressure over time, which is crucial for achieving uniform and high-quality films.

Sol-Gel Synthesis of Metal Fluorides

The sol-gel method offers a versatile and low-temperature alternative to CVD for the synthesis of fluoride materials. This technique involves the formation of a colloidal suspension (sol) that is then gelled to form a solid network. Subsequent heat treatment of the gel leads to the desired crystalline material. The trifluoroacetate (TFA) sol-gel route is a well-established method for preparing metal fluorides. In this process, a metal acetate (B1210297) or alkoxide is reacted with trifluoroacetic acid in a suitable solvent to form a metal trifluoroacetate precursor sol. This sol can then be used for coating or to produce powders. The final step involves the thermal decomposition of the trifluoroacetate gel at temperatures typically up to 400 °C to form the corresponding metal fluoride.

The TFA sol-gel route is particularly effective for the preparation of nanoscopic metal fluorides. The controlled hydrolysis and condensation reactions in the sol-gel process allow for the formation of small, uniform particles. The thermal decomposition of the metal trifluoroacetate precursor at relatively low temperatures helps to maintain the small particle size, resulting in high-specific-surface-area materials. For instance, BaF₂ with a specific surface area of 23.98 m²/g has been synthesized by the thermal decomposition of this compound researchgate.net. This method has been successfully applied to synthesize a range of nanoscopic metal fluorides.

Table 1: Specific Surface Area of Alkaline-Earth Metal Fluorides Synthesized by Thermal Decomposition of Trifluoroacetates researchgate.net

| Metal Fluoride | Specific Surface Area (m²/g) |

| CaF₂ | 43.67 |

| SrF₂ | 36.52 |

| BaF₂ | 23.98 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The sol-gel method using trifluoroacetate precursors is also well-suited for the fabrication of porous metal fluoride films. The thermal decomposition of the trifluoroacetate sol generates gaseous byproducts such as (CF₃CO)₂O, CO, and CO₂. The release of these gases during the heat treatment process can lead to the formation of pores within the film. The porosity of the resulting film can be controlled by adjusting the heat treatment conditions, such as the temperature and heating rate. The ability to create porous fluoride films is advantageous for applications requiring a low refractive index or high surface area, such as anti-reflective coatings and catalytic supports.

Precursors for Superconducting Materials

This compound is a critical precursor in the synthesis of yttrium barium copper oxide (YBCO), a high-temperature superconductor. Its use is central to various deposition techniques aimed at creating high-quality superconducting thin films.

Synthesis of Yttrium Barium Copper Oxide (YBCO) Superconducting Films

The synthesis of YBCO films is a complex process where the choice of precursors significantly influences the final properties of the material. This compound has emerged as a valuable component in solution-based deposition methods.

Metalorganic Deposition (MOD) using trifluoroacetate (TFA) precursors is a prominent chemical solution deposition (CSD) method for producing YBCO superconducting films. nih.govfu-berlin.de This non-vacuum technique offers a cost-effective alternative to physical deposition methods. fu-berlin.de The process generally involves dissolving metal trifluoroacetates, including yttrium, barium, and copper trifluoroacetates, in a suitable solvent to create a precursor solution. researching.cn This solution is then coated onto a substrate to form a gel film. nih.gov

The subsequent steps involve a low-temperature calcination or pyrolysis process to decompose the metalorganic precursors, followed by a high-temperature annealing step to crystallize the YBCO phase. researching.cnrsc.org A final oxygenation step is crucial for achieving the desired superconducting properties. The use of trifluoroacetic acid in this process helps to prevent the formation of undesirable barium carbonate (BaCO3), which can be detrimental to the superconducting properties of the YBCO film. nih.gov

The decomposition of the trifluoroacetate precursors is a critical stage that significantly impacts the final properties of the YBCO film. The evolution of fluorine-containing gases during the final crystallization stage can lead to residual porosity in the film. rsc.org This porosity can act as an obstacle for current transport, thereby affecting the critical current density (Jc). fu-berlin.de

The morphology and texture of the YBCO film are also heavily influenced by the precursor decomposition. A well-controlled decomposition process is essential for achieving a dense, uniform film with good grain alignment (texture), which is crucial for high Jc values. researchgate.net The formation of secondary phases, such as Y2BaCuO5 and CuO, can also occur during this stage and their presence can affect both the critical temperature (Tc) and Jc. fu-berlin.de For instance, studies have shown that YBCO films grown on different substrates can exhibit different Tc and Jc values, which can be related to factors like oxygen content, porosity, and the presence of these secondary phases. fu-berlin.de Research has demonstrated that optimizing the decomposition and growth temperatures can lead to significant improvements in the superconducting performance of the films. acs.org

Below is a table summarizing the impact of precursor and processing on YBCO film properties based on various research findings.

| Precursor/Process Parameter | Effect on Film Properties | Reference |

| Ba-deficient low-fluorine solution | Allows for a reduction in the growth temperature of YBCO films down to 750 °C. | acs.org |

| Ba-poor starting solution (Y:Ba:Cu = 1:1.5:3) | Results in higher Jc values and smaller, less porous films compared to stoichiometric compositions. | acs.org |

| Low annealing temperature | Can lead to the presence of secondary phases like Y211 and CuO. | fu-berlin.de |

| Nanoparticle precursor | Leads to significantly reduced porosity and some enhancement in self-field Jc. | researchgate.net |

| Sm addition to low-fluorine TFA-MOD | Enables further improvement of the thickness and uniformity of precursor films. | researchgate.net |

The use of this compound in these low-fluorine solutions is crucial because the presence of some fluorine is essential to prevent the formation of barium carbonate during the decomposition process. By carefully controlling the fluorine-to-barium ratio, it is possible to achieve high-quality YBCO films with excellent superconducting properties. acs.org Research has shown that these low-fluorine routes can produce YBCO films with high critical current densities. acs.org For example, a low-fluorine solution using yttrium and copper acetates with this compound has been successfully employed to synthesize YBCO films.

Role in Inorganic Synthesis

Beyond its application in superconducting materials, this compound also plays a role in the broader field of inorganic synthesis, particularly in the formation of coordination polymers.

Formation of Coordination Polymers

While specific examples of coordination polymers formed directly from this compound are not extensively documented, the behavior of related alkaline-earth trifluoroacetates suggests its potential in this area. Coordination polymers are compounds with repeating coordination entities extending in one, two, or three dimensions.

Studies on other alkaline-earth trifluoroacetates, such as strontium and calcium trifluoroacetates, have shown their ability to form bimetallic hybrid crystals with infinite metal connectivity. nih.govacs.orgacs.org In these structures, the trifluoroacetate ligand acts as a bridge between the metal centers. nih.govacs.org This bridging capability is a key characteristic for the formation of coordination polymers. Given the chemical similarities among the alkaline-earth metals, it is plausible that this compound could also participate in the formation of such extended networks. The synthesis of barium-based metal-organic frameworks (MOFs), a class of coordination polymers, has been reported using other barium sources and organic linkers, demonstrating the capacity of barium ions to form these complex structures. researching.cnresearchgate.netresearchgate.net

Integration of Fluorine into Materials (e.g., BaF(CH₃COO))

This compound, Ba(CF₃COO)₂, serves as a crucial precursor for the integration of fluorine into advanced materials, primarily through its thermal decomposition to produce high-purity barium fluoride (BaF₂). researchgate.net This method is valued in materials science as it allows for the creation of fluoride materials with highly developed specific surfaces, which is advantageous for various applications. researchgate.net

The process involves heating this compound hydrate (B1144303) under controlled atmospheres. In-depth studies using techniques such as high-resolution thermogravimetry (HR-TG) and differential scanning calorimetry (DSC) have shown that the anhydrous salt undergoes a two-stage, exothermic decomposition between 282°C and 325°C. This decomposition proceeds through an unstable intermediate, CF₃COOBaF, before yielding the final, stable product of BaF₂. The decomposition temperature is noted to be significantly lower than previously reported, a critical factor for optimizing sol-gel processing and the morphology of coatings. The resulting barium fluoride powder has a notable specific surface area, measured at 23.98 m²/g, making it suitable for applications in ceramics and optics. researchgate.net

The integration of fluorine imparts unique properties to materials, such as enhanced thermal and chemical stability. researchgate.net Fluorine can be incorporated into coordination polymers either through a fluorinated ligand, such as the trifluoroacetate in Ba(CF₃COO)₂, or by forming a direct metal-fluorine bond, as seen in compounds like BaF(CH₃COO). researchgate.net The use of this compound as a precursor is a key strategy for producing BaF₂ thin films and other fluoride-based optical materials used in infrared (IR) technologies and anti-refracting coatings. researchgate.net

| Parameter | Value/Observation | Source |

|---|---|---|

| Decomposition Temperature Range | 282°C - 325°C | |

| Decomposition Process | Two-stage, highly exothermic | |

| Unstable Intermediate | CF₃COOBaF | |

| Final Product | Barium Fluoride (BaF₂) | researchgate.netresearchgate.net |

| Specific Surface Area of Resulting BaF₂ | 23.98 m²/g | researchgate.net |

| Volatile Byproducts | CF₃COOH, HF, CHF₃, CO₂ |

Catalytic Applications

This compound as a Potential Catalyst or Co-Catalyst

While many transition metal trifluoroacetates are recognized for their catalytic properties, the direct application of this compound as a catalyst is less common. Its primary role in catalysis is often indirect, serving as a precursor to catalytically active species. researchgate.net The thermal decomposition of this compound yields barium fluoride (BaF₂), a material that exhibits catalytic activity in specific reactions. researchgate.netheegermaterials.com This positions this compound as a key starting material for generating heterogeneous catalysts with high thermal stability and significant specific surface area, which are desirable traits for industrial catalytic processes. researchgate.net

The utility of this compound in catalysis is most prominently demonstrated through its conversion to barium fluoride, which is an effective catalyst for fluorination reactions. researchgate.net Specifically, BaF₂ prepared by the thermal decomposition of this compound at 350°C under nitrogen has been successfully used to catalyze the Cl/F exchange in the conversion of 2-chloropyridine to 2-fluoropyridine. researchgate.net The resulting BaF₂ catalyst is crystalline, possesses a significant specific surface area, and remains stable under the demanding operating conditions of fluorination, which often involve reagents like hydrogen fluoride (HF). researchgate.net This stability and activity make it a viable heterogeneous catalyst for gas-phase fluorination processes.

When compared to other metal trifluoroacetates, this compound's catalytic role is distinct. Many other metal trifluoroacetates, particularly those of transition metals, function directly as catalysts.

Silver Trifluoroacetate (AgCF₃COO) is a versatile compound widely used as a Lewis acid catalyst or co-catalyst in numerous organic reactions, including cyclizations and oxidations. nbinno.com Chiral complexes of silver trifluoroacetate have also been developed for enantioselective 1,3-dipolar cycloadditions. scispace.com

Iron Trifluoroacetate (Fe(CF₃COO)₃) has been employed as a prominent and recyclable Lewis acid catalyst. nih.gov For instance, silica-supported iron trifluoroacetate has demonstrated high efficiency in the solvent-free, green synthesis of hexahydroquinoline-3-carboxamides, showcasing superior performance in terms of catalyst amount, reaction time, and product yield compared to other catalysts. nih.gov

This compound (Ba(CF₃COO)₂) , in contrast, is primarily leveraged as a precursor. Its thermal decomposition provides access to BaF₂, the actual catalytic species for certain fluorination reactions. researchgate.net

This comparison highlights a fundamental difference: while silver and iron trifluoroacetates are used directly for their catalytic properties, this compound is valued more as a reliable source for producing a stable, catalytically active metal fluoride. researchgate.netnbinno.comnih.gov

| Compound | Primary Catalytic Role | Example Application | Source |

|---|---|---|---|

| This compound | Precursor to a catalyst (BaF₂) | Catalyzes Cl/F exchange in the synthesis of 2-fluoropyridine (as BaF₂) | researchgate.net |

| Silver Trifluoroacetate | Direct Lewis acid catalyst/co-catalyst | Catalyzes cyclization, oxidation, and cycloaddition reactions | nbinno.comscispace.com |

| Iron(III) Trifluoroacetate | Direct Lewis acid catalyst | Catalyzes green synthesis of hexahydroquinoline-3-carboxamides | nih.gov |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting the fundamental properties of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are widely used to explore molecular geometries, electronic structures, and spectroscopic properties.

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems.

DFT calculations are employed to find the minimum energy structure, which corresponds to the optimized geometry. For the trifluoroacetate (B77799) anion, key optimized parameters would include the bond lengths of C-C, C-F, and C-O, as well as the O-C-O and F-C-F bond angles. These calculations would likely show the delocalization of the negative charge across the two oxygen atoms of the carboxylate group, leading to equal C-O bond lengths and an O-C-O bond angle of approximately 120 degrees. The presence of the highly electronegative fluorine atoms influences the electronic distribution and bond strengths within the molecule.

Once the geometry is optimized, the vibrational frequencies can be calculated. These frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of the chemical bonds. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computational model. For the trifluoroacetate anion, characteristic vibrational frequencies would include the symmetric and asymmetric stretching of the COO⁻ group, the C-C stretching, and various stretching and bending modes of the CF₃ group.

Table 8.1: Predicted Vibrational Frequencies of the Trifluoroacetate Anion (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Asymmetric COO⁻ Stretch | 1680 - 1720 |

| Symmetric COO⁻ Stretch | 1400 - 1450 |

| C-C Stretch | 800 - 850 |

| CF₃ Symmetric Stretch | 1100 - 1150 |

| CF₃ Asymmetric Stretch | 1200 - 1250 |

| CF₃ Bending Modes | 600 - 750 |

| Note: These are typical frequency ranges for the trifluoroacetate group and are for illustrative purposes. Actual calculated values may vary depending on the level of theory and basis set used. |

The electronic properties of a molecule are crucial for understanding its reactivity and stability. DFT calculations provide information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to undergo chemical reactions.

For the trifluoroacetate anion, the HOMO is expected to be localized on the oxygen atoms of the carboxylate group, reflecting their electron-rich nature. The LUMO, on the other hand, may be distributed over the carbon and fluorine atoms. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO is related to the ability to accept electrons.

Table 8.2: Illustrative Electronic Properties of the Trifluoroacetate Anion

| Property | Predicted Value (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | 1.0 to 2.0 |

| HOMO-LUMO Gap | 7.0 to 9.0 |

| Note: These values are illustrative and can vary significantly based on the computational method and environment (gas phase, solvent). |

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate results, although they are often more computationally demanding than DFT.

Ab initio calculations have been used to study the structure of trifluoroacetic acid, the parent acid of the trifluoroacetate anion. These studies provide precise information about the molecular geometry and can be used as a benchmark for other computational methods. For the trifluoroacetate anion, ab initio calculations would provide a detailed description of its electronic structure, including the distribution of electron density and the nature of the chemical bonds.